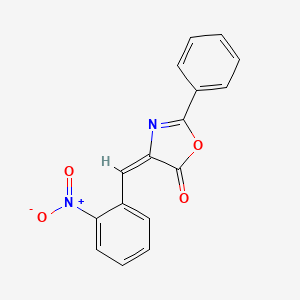
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one is a heterocyclic compound that features an oxazole ring substituted with a nitrobenzylidene and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one typically involves the condensation of 2-nitrobenzaldehyde with 2-phenyl-4H-oxazol-5-one. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene linkage. The reaction is usually performed in a solvent like ethanol or methanol under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance efficiency, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Cycloaddition: The compound can undergo cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Cycloaddition: Dienophiles or dipolarophiles in the presence of heat or a catalyst.
Major Products Formed
Reduction: 4-(2-Amino-benzylidene)-2-phenyl-4H-oxazol-5-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cycloaddition: Polycyclic compounds with enhanced structural complexity.
Scientific Research Applications
Chemistry
In organic synthesis, 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one serves as a versatile intermediate for the construction of more complex molecules. Its ability to undergo various reactions makes it valuable for creating libraries of compounds for screening in drug discovery.
Biology and Medicine
The compound’s structural features make it a candidate for biological activity studies. It can be used to design and synthesize potential pharmaceuticals, particularly those targeting specific enzymes or receptors. Its derivatives might exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In materials science, derivatives of this compound can be used in the development of new materials with specific electronic or optical properties. These materials could find applications in sensors, organic electronics, or photonics.
Mechanism of Action
The mechanism of action of 4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chloro-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(2-Methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one
- 4-(2-Amino-benzylidene)-2-phenyl-4H-oxazol-5-one
Uniqueness
4-(2-Nitro-benzylidene)-2-phenyl-4H-oxazol-5-one is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in synthetic applications where the nitro group can be transformed into various functional groups, providing a pathway to a wide range of derivatives.
Properties
Molecular Formula |
C16H10N2O4 |
|---|---|
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(4E)-4-[(2-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-13(10-12-8-4-5-9-14(12)18(20)21)17-15(22-16)11-6-2-1-3-7-11/h1-10H/b13-10+ |
InChI Key |
QRTYQFYODBKCHQ-JLHYYAGUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3[N+](=O)[O-])C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11999636.png)
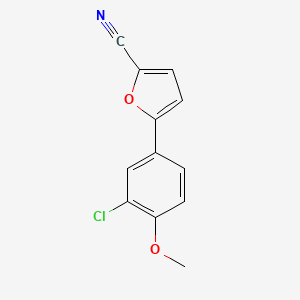

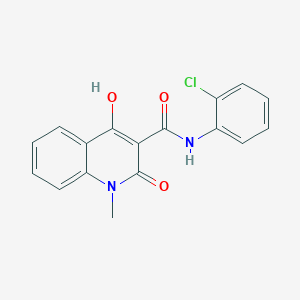
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)
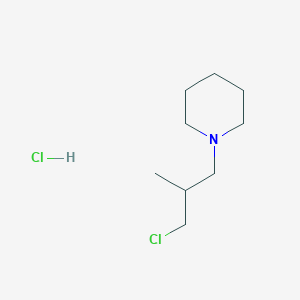
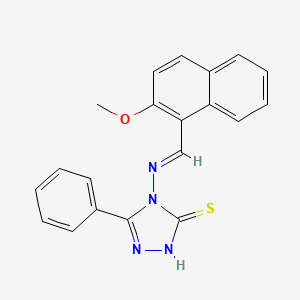

![4-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11999695.png)


